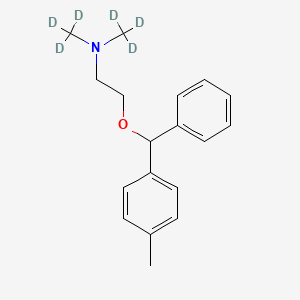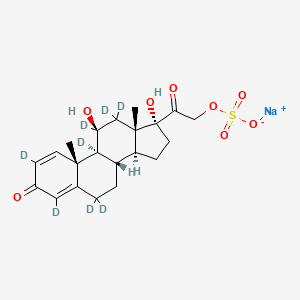
Prednisolone 21-sulfate-d8 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone 21-sulfate-d8 (sodium) is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is specifically designed to be a colon-specific prodrug of prednisolone, meaning it is intended to release prednisolone in the colon where it can exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: This modification increases the hydrophilicity of the compound and restricts its absorption in the upper gastrointestinal tract . The synthetic route typically involves the reaction of prednisolone with sulfuric acid or a sulfur trioxide-pyridine complex under controlled conditions to form the sulfate ester .
Industrial Production Methods: Industrial production of prednisolone 21-sulfate-d8 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Prednisolone 21-sulfate-d8 (sodium) undergoes several types of chemical reactions, including hydrolysis and reduction. The hydrolysis of the sulfate ester group is a key reaction that occurs in the colon, catalyzed by microbial sulfatase enzymes . This reaction releases the active prednisolone molecule, which can then exert its therapeutic effects .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions in the colon, where the pH and presence of microbial enzymes facilitate the breakdown of the sulfate ester . Reduction reactions may also occur, particularly in the presence of reducing agents or under anaerobic conditions in the colon .
Major Products Formed: The primary product formed from the hydrolysis of prednisolone 21-sulfate-d8 (sodium) is prednisolone. This active compound is responsible for the anti-inflammatory and immunosuppressive effects observed in the treatment of conditions such as inflammatory bowel disease .
Scientific Research Applications
Prednisolone 21-sulfate-d8 (sodium) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the hydrolysis and reduction reactions of sulfate esters . In biology, it is used to investigate the role of microbial enzymes in drug metabolism and the delivery of therapeutic agents to specific regions of the gastrointestinal tract . In medicine, it is primarily used as a prodrug for the treatment of inflammatory bowel disease, where it provides targeted delivery of prednisolone to the colon .
Mechanism of Action
The mechanism of action of prednisolone 21-sulfate-d8 (sodium) involves its conversion to prednisolone in the colon. Prednisolone exerts its effects by binding to glucocorticoid receptors, which leads to changes in gene expression and the suppression of pro-inflammatory signals . This results in decreased vasodilation, reduced permeability of capillaries, and decreased migration of leukocytes to sites of inflammation .
Comparison with Similar Compounds
Prednisolone 21-sulfate-d8 (sodium) is unique in its design as a colon-specific prodrug. Similar compounds include other glucocorticoid prodrugs such as dexamethasone 21-sulfate and hydrocortisone 21-sulfate . These compounds also undergo hydrolysis in the colon to release their active forms, but prednisolone 21-sulfate-d8 (sodium) is specifically designed to provide targeted delivery of prednisolone, which has a distinct pharmacological profile and therapeutic application .
Properties
Molecular Formula |
C21H27NaO8S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1/i3D2,5D,9D,10D2,16D,18D; |
InChI Key |
LTWZNVWFOGRESW-HSYXMTKBSA-M |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C.[Na+] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


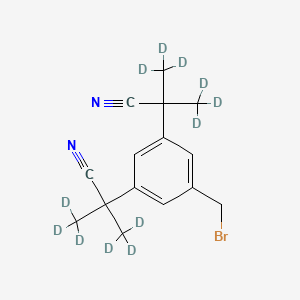
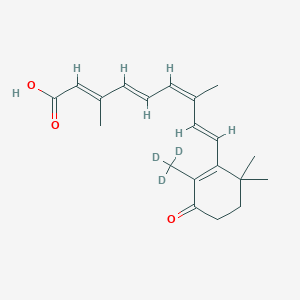
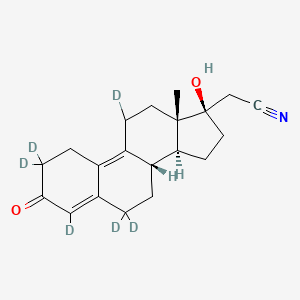
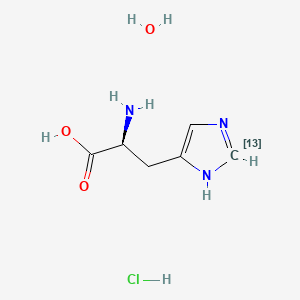
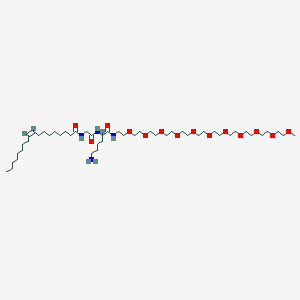
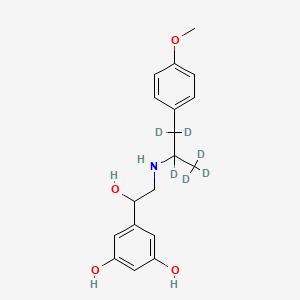
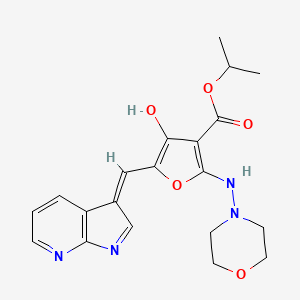
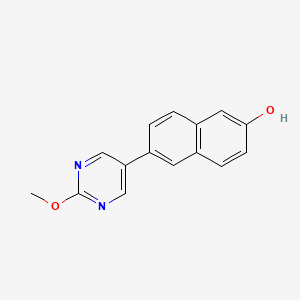
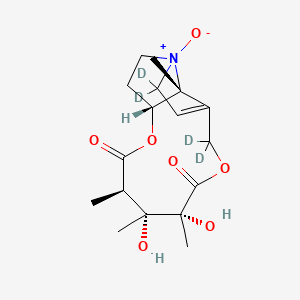
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
